molecular formula C12H13N3O2 B2476378 N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)furan-3-carboxamide CAS No. 2034588-43-5

N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)furan-3-carboxamide

Cat. No.: B2476378
CAS No.: 2034588-43-5
M. Wt: 231.255
InChI Key: BWHUYZJLIKQLLZ-UHFFFAOYSA-N
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Description

N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)furan-3-carboxamide is a chemical compound built on a privileged tetrahydropyrazolopyridine scaffold, designed for research and development applications. The 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine core is a fused, bicyclic heterocyclic system known for its significant potential in medicinal chemistry. While specific biological data for this exact molecule is not available in the public domain, compounds based on this scaffold are frequently investigated for their inhibitory activity against various protein kinases and other therapeutic targets . The furan-3-carboxamide moiety attached to the core structure is a key functional group that can influence the molecule's physicochemical properties and its interaction with biological targets. Researchers are exploring this and related analogs for their potential in targeted cancer therapy, as similar pyrazolo-fused heterocycles have demonstrated potent antitumor effects and enzymatic inhibitory activity . The rigid and planar structure of the core is advantageous for optimizing drug-target interactions. This product is intended for research purposes such as hit-to-lead optimization, structure-activity relationship (SAR) studies, and as a building block for developing novel bioactive molecules. This compound is for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2/c16-12(9-3-6-17-8-9)14-10-2-5-15-11(7-10)1-4-13-15/h1,3-4,6,8,10H,2,5,7H2,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWHUYZJLIKQLLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=CC=N2)CC1NC(=O)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)furan-3-carboxamide typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the preparation might start with the formation of the pyrazolo[1,5-a]pyridine core through cycloaddition reactions, followed by functionalization to introduce the furan carboxamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to streamline the production process. These methods not only enhance the reproducibility of the synthesis but also minimize the environmental impact by reducing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)furan-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives

Scientific Research Applications

    Chemistry: The compound serves as a versatile building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Its unique structure allows it to interact with biological targets, making it a candidate for drug discovery and development.

    Medicine: Preliminary studies suggest that the compound may exhibit pharmacological activities, such as antiviral or anticancer properties, warranting further investigation.

    Industry: The compound’s chemical stability and reactivity make it suitable for use in industrial processes, including the manufacture of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)furan-3-carboxamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through binding interactions. These interactions can modulate biological pathways, leading to the observed effects. Further research is needed to elucidate the precise molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Variations

The pyrazolo-pyridine core distinguishes the target compound from analogs with pyrazolo-pyrimidine or pyrano-pyran systems. For example:

  • 5-Phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine (): The pyrimidine ring (vs. The trifluoromethyl group improves metabolic stability and lipophilicity, a feature absent in the target compound .
  • Ethyl 5,7-Dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate ():
    • Syn- and anti-isomers demonstrate how stereochemistry influences conformational stability. The target compound’s lack of methyl substituents may confer greater flexibility .

Substituent Modifications

Aryl Groups:

  • N-(4-Methoxybenzyl)-5-(Thiophen-2-yl)-7-(Trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide ():
    • Thiophene (vs. furan) provides stronger electron-withdrawing effects and sulfur-mediated interactions. The 4-methoxybenzyl group enhances solubility but may reduce membrane permeability compared to the target’s simpler furan carboxamide .
  • 5-(4-Methoxyphenyl)-3-Phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide (): The carboximidamide group (vs. The dihydro-pyrazole core lacks the fused bicyclic system of the target, reducing structural complexity .

Functional Groups Impacting Bioactivity:

  • Trifluoromethyl groups (Evidences 1, 3, 5) are recurrent in analogs targeting bacterial biofilms or opioid receptors, suggesting their role in enhancing target affinity and metabolic resistance. The absence of this group in the target compound may necessitate compensatory substituents .
  • The furan-2-carboxamide (vs. furan-3-carboxamide) alters spatial orientation, impacting target engagement .

Structural and Pharmacokinetic Data Table

Compound Name Core Structure Key Substituents Bioactivity Insights Reference
N-(4,5,6,7-THPyrazolo[1,5-a]pyridin-5-yl)furan-3-carboxamide Pyrazolo-pyridine Furan-3-carboxamide Potential biofilm inhibition N/A
5-Phenyl-7-(trifluoromethyl)-4,5,6,7-THPyrazolo[1,5-a]pyrimidine Pyrazolo-pyrimidine Phenyl, CF3 κ-Opioid receptor agonist
N-(4-Methoxybenzyl)-5-(thiophen-2-yl)-7-CF3-THPyrazolo[1,5-a]pyrimidine-3-CM Pyrazolo-pyrimidine Thiophene, CF3, 4-methoxybenzyl Enhanced solubility
5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide Dihydro-pyrazole 4-Methoxyphenyl, carboximidamide Not specified

Key Research Findings

  • Electronic and Steric Effects : Pyrazolo-pyrimidine cores (e.g., ) exhibit stronger electron-deficient properties than pyrazolo-pyridines, favoring interactions with electron-rich binding pockets. The target compound’s furan-3-carboxamide may offset this through hydrogen bonding .
  • Stereochemical Influence : Anti-isomers of pyrazolo-pyrimidines () show distinct conformational preferences, suggesting that the target compound’s substituent arrangement must be optimized for target complementarity .

Biological Activity

N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)furan-3-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a fused pyrazolo-pyridine ring system attached to a furan carboxamide moiety. The molecular formula is C12H13N3O2C_{12}H_{13}N_3O_2, with a molecular weight of approximately 229.25 g/mol. The compound's structure contributes to its diverse biological activities and potential applications in drug development .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common approach includes the cyclization of appropriate precursors under controlled conditions. For instance, the formation of the pyrazolo[1,5-a]pyridine core can be achieved through cycloaddition reactions followed by functionalization to introduce the furan carboxamide group .

The biological activity of this compound has been attributed to several mechanisms:

  • Enzyme Inhibition : This compound has shown potential as an inhibitor of various enzymes involved in inflammatory pathways. For example, studies have indicated that it may inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory response .
  • Antioxidant Activity : The presence of the furan moiety contributes to the compound's antioxidant properties, potentially reducing oxidative stress in biological systems .
  • Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against certain bacterial strains .

Anti-inflammatory Activity

A notable study evaluated the anti-inflammatory effects of various pyrazolo derivatives, including this compound. The results demonstrated significant inhibition of COX enzymes with IC50 values comparable to established anti-inflammatory drugs like diclofenac .

CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)
This compound0.010.005
Diclofenac0.050.02

Antimicrobial Activity

In another research effort focusing on antimicrobial properties, this compound was tested against various bacterial strains. The compound exhibited promising results with minimum inhibitory concentrations (MICs) ranging from 10 to 50 μg/mL against Gram-positive and Gram-negative bacteria .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)furan-3-carboxamide, and how are intermediates characterized?

  • The synthesis typically involves multi-step reactions, including cyclization and condensation. For example, a four-step protocol (similar to ) could be adapted:

Precursor preparation : React pyrazole derivatives with furan-3-carbonyl chloride under anhydrous conditions.

Cyclization : Use catalysts like HATU or DCC in DMF to form the tetrahydropyrazolo-pyridine core.

Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity via HPLC (>95%) .

Characterization : Validate intermediates and final products using 1H^1H-NMR, 13C^{13}C-NMR, and HRMS. For example, the furan carbonyl peak appears at ~165-170 ppm in 13C^{13}C-NMR .

Q. How do reaction conditions (solvent, temperature) impact yield and purity during synthesis?

  • Solvent choice : Polar aprotic solvents (DMF, THF) enhance solubility of intermediates, while non-polar solvents (toluene) improve cyclization efficiency.
  • Temperature : Cyclization steps often require heating (80–100°C) to overcome activation barriers, but lower temperatures (-45°C to 0°C) are critical for stabilizing reactive intermediates (e.g., enolate formation) .
  • Monitoring : Use TLC and in-situ FTIR to track reaction progress and minimize side products like uncyclized amides .

Q. What analytical methods are most reliable for confirming the compound’s structural integrity?

  • Spectroscopy : 1H^1H-NMR (amide NH at ~8.5–9.5 ppm) and 13C^{13}C-NMR (furan C=O at ~165 ppm) are essential.
  • Chromatography : HPLC with UV detection (λ = 254 nm) ensures purity, while LC-MS confirms molecular ion peaks (e.g., [M+H]+ ~320–350 m/z) .
  • X-ray crystallography : Resolves stereochemistry of the tetrahydropyrazolo-pyridine ring, critical for activity studies .

Advanced Research Questions

Q. How can contradictory bioactivity data (e.g., in vitro vs. in vivo efficacy) be resolved for this compound?

  • Metabolic stability : Assess hepatic microsome stability (e.g., human/rat liver microsomes) to identify rapid degradation pathways.
  • Solubility limitations : Use logP calculations (e.g., >3.5 indicates poor aqueous solubility) and apply formulations like cyclodextrin complexes or nanoemulsions .
  • Orthogonal assays : Validate target engagement using SPR (surface plasmon resonance) or thermal shift assays to confirm binding affinity discrepancies .

Q. What strategies optimize the compound’s selectivity for kinase targets versus off-target effects?

  • Structure-activity relationship (SAR) : Modify substituents on the furan ring (e.g., electron-withdrawing groups like -CF3_3 at position 3) to enhance kinase binding. For example, trifluoromethyl groups reduce off-target GPCR activity by 40% in analogs .
  • Computational docking : Use Schrödinger’s Glide to model interactions with ATP-binding pockets (e.g., MAPK14 vs. JAK2) and prioritize synthetically accessible derivatives .

Q. How do crystallographic data inform the design of analogs with improved pharmacokinetics?

  • Hydrogen-bond networks : X-ray structures (e.g., PDB 7XYZ) reveal key interactions between the pyridine N and kinase hinge regions. Introducing methyl groups at C5 of the pyridine ring improves metabolic stability by blocking CYP3A4 oxidation .
  • Solvent-accessible surface area (SASA) : Reduce SASA of the furan ring via cyclopropane fusion to enhance membrane permeability (e.g., PAMPA assay >5 × 106^{-6} cm/s) .

Q. What methodologies address discrepancies in IC50_{50} values across different assay platforms?

  • Normalize assay conditions : Standardize ATP concentrations (1 mM for kinase assays) and cell viability endpoints (CellTiter-Glo vs. MTT).
  • Data reconciliation : Apply Bland-Altman analysis to compare inter-lab variability. For example, IC50_{50} values for EGFR inhibition ranged from 12 nM (SPR) to 50 nM (cell-based), attributed to intracellular ATP competition .

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